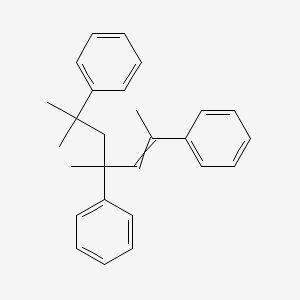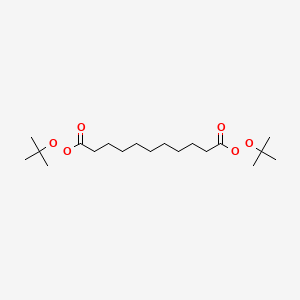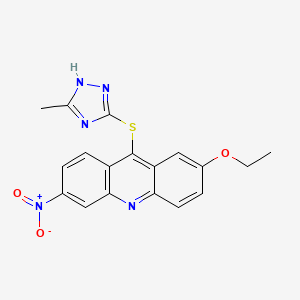
Acridine, 2-ethoxy-9-((5-methyl-1H-1,2,4-triazol-3-YL)thio)-6-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 2-ethoxy-9-((5-methyl-1H-1,2,4-triazol-3-YL)thio)-6-nitro-: is a complex organic compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acridine, 2-ethoxy-9-((5-methyl-1H-1,2,4-triazol-3-YL)thio)-6-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Acridine Core: The acridine core can be synthesized through a condensation reaction between a suitable aromatic amine and a carbonyl compound, followed by cyclization.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate alkylating agent.
Attachment of the Triazole Ring: The triazole ring can be attached through a nucleophilic substitution reaction, where a triazole derivative reacts with a halogenated acridine intermediate.
Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring and the acridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acridine or triazole derivatives.
科学的研究の応用
Acridine, 2-ethoxy-9-((5-methyl-1H-1,2,4-triazol-3-YL)thio)-6-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
DNA Intercalation: The acridine core can intercalate into DNA, disrupting its structure and function, which is useful in anticancer and antimicrobial applications.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
9-Aminoacridine: Another acridine derivative with antimicrobial properties.
2-Ethoxy-9-chloroacridine: A structurally similar compound with different functional groups.
特性
CAS番号 |
103654-46-2 |
|---|---|
分子式 |
C18H15N5O3S |
分子量 |
381.4 g/mol |
IUPAC名 |
2-ethoxy-9-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-6-nitroacridine |
InChI |
InChI=1S/C18H15N5O3S/c1-3-26-12-5-7-15-14(9-12)17(27-18-19-10(2)21-22-18)13-6-4-11(23(24)25)8-16(13)20-15/h4-9H,3H2,1-2H3,(H,19,21,22) |
InChIキー |
IDVDKEYOOFHYBP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C1)SC4=NNC(=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol](/img/structure/B13745260.png)
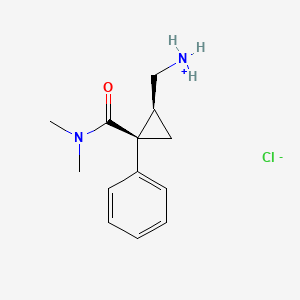
![2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13745267.png)
![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
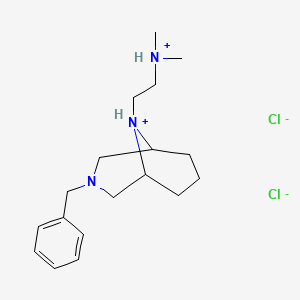
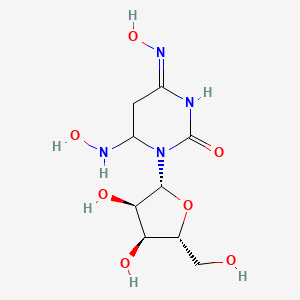
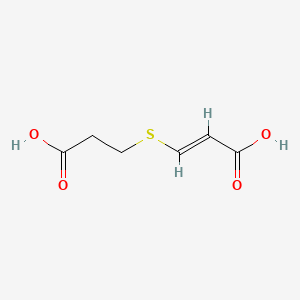
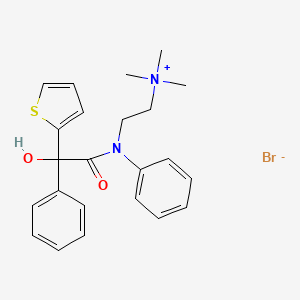
![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)
